Tartryl diazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

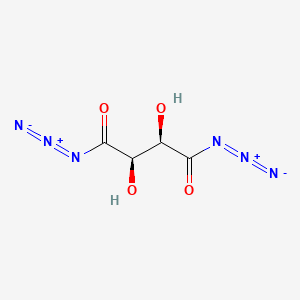

Tartryl diazide, also known as this compound, is a useful research compound. Its molecular formula is C4H4N6O4 and its molecular weight is 200.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Tartryl Diazide

This compound is synthesized through the conversion of tartryl dihydrizide. The synthesis process involves careful manipulation under controlled conditions to ensure the stability and reactivity of the diazide functional group. This compound is often utilized in biochemical studies due to its ability to form stable cross-links with proteins and enzymes, enhancing their structural integrity and functionality during experiments .

Biological Applications

1. Enzyme Modification

One of the primary applications of this compound is in the modification of enzymes. Research has shown that it can be used to cross-link subunits of enzymes like aspartate transcarbamoylase, which can alter their catalytic properties and stability . This modification has implications for understanding enzyme mechanisms and developing enzyme inhibitors.

2. Pharmaceutical Compositions

This compound has been explored in pharmaceutical formulations, particularly in combination therapies involving DPP-IV inhibitors. These combinations are significant for treating conditions such as Type II diabetes, where they help regulate blood sugar levels by enhancing insulin sensitivity and secretion . The incorporation of this compound into these formulations may improve the efficacy and stability of the active ingredients.

3. Research in Cancer Biology

Recent studies have indicated that compounds like this compound could play a role in cancer research, particularly in understanding metabolic pathways involved in tumor progression. For instance, its ability to modify enzyme activity could provide insights into metabolic adaptations that cancer cells undergo during metastasis . This application underscores the potential of this compound as a tool for investigating cancer metabolism.

Case Studies

Análisis De Reacciones Químicas

Key Structural Features:

-

Geminal Diazide Configuration : The two azide groups are positioned on adjacent carbon atoms, enhancing reactivity.

-

Tartrate Backbone : Provides stereochemical control and influences solubility in polar solvents2.

Thermal Decomposition Reactions

Thermolysis of tartryl diazide proceeds via a fragmentation mechanism, producing tetrazoles and releasing nitrogen gas (N₂).

Experimental Data:

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| Microwave, 140°C | Tetrazole derivatives | 76–97 | 1 |

| Lewis acid (SnCl₄) | Tetrazoles (accelerated) | >90 | 2 |

Mechanistic Pathway :

-

N₂ Elimination : Loss of two nitrogen molecules generates a reactive carbene intermediate.

-

-Shift : Migration of adjacent groups (e.g., carbonyl or aryl) forms an imidoyl azide.

-

Cyclization : Intramolecular cyclization yields 1,5-disubstituted tetrazoles1.

Example :

Tartryl diazideΔTetrazolo quinoxalinone+2N2↑

Cycloaddition Reactions

This compound participates in Huisgen 1,3-dipolar cycloadditions with alkynes, forming stable triazole linkages.

Comparative Catalytic Efficiency:

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| None | 2 | 76 |

| SnCl₄ | 0.5 | 92 |

| ZnCl₂ | 1 | 88 |

Data adapted from thermal decomposition studies of geminal diazides1.

Propiedades

Número CAS |

54789-87-6 |

|---|---|

Fórmula molecular |

C4H4N6O4 |

Peso molecular |

200.11 g/mol |

Nombre IUPAC |

(2R,3R)-2,3-dihydroxybutanedioyl diazide |

InChI |

InChI=1S/C4H4N6O4/c5-9-7-3(13)1(11)2(12)4(14)8-10-6/h1-2,11-12H/t1-,2-/m1/s1 |

Clave InChI |

CLLSFLMHSZQQIF-JCYAYHJZSA-N |

SMILES |

C(C(C(=O)N=[N+]=[N-])O)(C(=O)N=[N+]=[N-])O |

SMILES isomérico |

[C@@H]([C@H](C(=O)N=[N+]=[N-])O)(C(=O)N=[N+]=[N-])O |

SMILES canónico |

C(C(C(=O)N=[N+]=[N-])O)(C(=O)N=[N+]=[N-])O |

Key on ui other cas no. |

54789-87-6 |

Sinónimos |

tartryl diazide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.